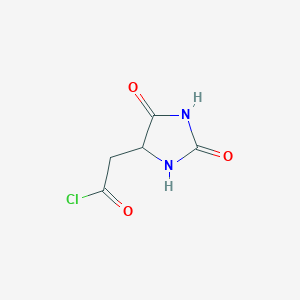![molecular formula C8H6N2O2 B1418101 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 27420-41-3](/img/structure/B1418101.png)
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
概要
説明
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its unique chemical structure, which combines a pyridine ring fused with a pyrimidine ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the thermal condensation of 2-aminopyridine with diethyl malonate . This reaction is carried out under controlled conditions, with the temperature maintained between 100°C and 110°C for approximately 6 hours. The reaction yields two different malonyl heterocycles, with the major product being the desired pyridopyrimidinone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using multicomponent reactions (MCRs). These reactions are highly efficient and allow for the rapid construction of complex molecular structures from simple building blocks. MCRs are favored in industrial production due to their high atom economy and selectivity .
化学反応の分析
Types of Reactions
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including alkylation, halogenation, and electrophilic substitution .
Common Reagents and Conditions
Halogenation: Different halogenating agents are used under varying reaction conditions to introduce halogen atoms into the molecule.
Electrophilic Substitution: This reaction primarily occurs at the ortho position relative to the hydroxy group.
Major Products
The major products formed from these reactions include various 2-alkoxy derivatives, O1,O3-disubstituted glycerol, and oxazolopyridopyrimidone betaine derivatives .
科学的研究の応用
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit certain enzymes and receptors, thereby disrupting essential cellular processes in pathogenic organisms . The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Paliperidone (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
Uniqueness
2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of a pyridine ring fused with a pyrimidine ring, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to similar compounds.
特性
IUPAC Name |
2-hydroxypyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAVOWMMXLKTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30950100, DTXSID30989793 | |
| Record name | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27420-41-3, 6966-58-1 | |
| Record name | 27420-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC68040 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30950100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key reactions 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo?
A1: this compound (1) exhibits versatility in chemical transformations. Research indicates its successful alkylation under solid-liquid phase transfer catalysis (PTC) conditions using tetrabutylammonium bromide and potassium carbonate. This reaction with alkyl halides yields various 2-alkoxy products. [] Additionally, under similar PTC conditions, reacting compound 1 with epichlorohydrin or chloroacetonitrile produces novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives, respectively. [] Furthermore, the compound can undergo halogenation using different halogenating agents to yield 3-halo-, 3,3-dihalo, and 2,3-dihalopyrido[1,2-a]pyrimidines. [] These reactions highlight the potential of this compound as a building block for more complex molecules.
Q2: Can this compound be used to synthesize more complex structures?
A2: Yes, this compound serves as a valuable precursor for synthesizing heteroannulated chromeno[2,3-b]pyridines. [] When reacted with 2-amino-6-methylchromone-3-carboxaldehyde in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst, it readily forms a variety of these fused heterocyclic systems. [] This method highlights the utility of this compound in constructing diverse and potentially biologically active compounds.
Q3: Has this compound shown any promising biological activity?
A3: While research primarily focuses on the synthesis and reactivity of this compound derivatives, one study investigated a related compound, 3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (BHPP), for its effect on plant senescence. BHPP demonstrated an ability to inhibit senescence in soybean seedlings under low CO2 conditions. [] This finding suggests potential applications for this class of compounds in plant science and warrants further exploration of their biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)



![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)



